molecular formula C15H13N3S B5854978 N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide

N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide

Cat. No. B5854978
M. Wt: 267.4 g/mol
InChI Key: XQXSJGSOJBEPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MBZ is a benzimidazole derivative that has been studied for its potential use as an anti-cancer agent due to its ability to inhibit tubulin polymerization. It has also been investigated for its anti-inflammatory and anti-viral properties. MBZ has a molecular formula of C15H12N2S and a molecular weight of 260.33 g/mol.

Mechanism of Action

MBZ binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. Microtubules are involved in cell division, cell motility, and intracellular transport. By disrupting microtubule formation, MBZ inhibits cell division and induces cell death.
Biochemical and Physiological Effects:
MBZ has been shown to have anti-inflammatory and anti-viral properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the replication of the dengue virus. MBZ has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis by degrading damaged organelles and proteins.

Advantages and Limitations for Lab Experiments

MBZ is a potent inhibitor of tubulin polymerization and has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. However, MBZ is a highly toxic compound and requires careful handling and disposal. In addition, the synthesis of MBZ is a multi-step process that requires specialized equipment and expertise. The high cost of MBZ synthesis and its toxicity limit its use in laboratory experiments.

Future Directions

MBZ has potential applications in cancer treatment, anti-inflammatory therapy, and anti-viral therapy. Future research could focus on developing more efficient and cost-effective synthesis methods for MBZ, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment. Additionally, the development of less toxic analogs of MBZ could expand its use in laboratory experiments and clinical trials.
In conclusion, MBZ is a chemical compound with potential applications in scientific research. Its ability to inhibit tubulin polymerization makes it a promising candidate for cancer treatment, anti-inflammatory therapy, and anti-viral therapy. However, its toxicity and high cost limit its use in laboratory experiments. Future research could focus on developing more efficient synthesis methods, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment.

Synthesis Methods

The synthesis of MBZ involves the reaction of 4-methyl aniline with carbon disulfide to form N-(4-methylphenyl)carbamodithioic acid. This intermediate is then reacted with o-phenylenediamine to form MBZ. The synthesis of MBZ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.

Scientific Research Applications

MBZ has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. MBZ works by binding to tubulin and preventing its polymerization, which disrupts the formation of microtubules, a critical component of the cytoskeleton in cells. This disruption leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.

properties

IUPAC Name

N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)16-15(19)14-17-12-4-2-3-5-13(12)18-14/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXSJGSOJBEPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide

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